1-Methoxy-4-ethylcyclohexa-1,4-diene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-ethyl-4-methoxycyclohexa-1,4-diene |
InChI |
InChI=1S/C9H14O/c1-3-8-4-6-9(10-2)7-5-8/h4,7H,3,5-6H2,1-2H3 |
InChI Key |
PDSVDIFOENFADO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCC(=CC1)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Methoxy 4 Ethylcyclohexa 1,4 Diene
Regioselective and Stereoselective Synthesis Routes
The precise control of substituent placement and stereochemistry is paramount in modern organic synthesis. This section details established and innovative strategies to achieve the regioselective and stereoselective synthesis of 1-methoxy-4-ethylcyclohexa-1,4-diene and related functionalized cyclohexadienes.
Birch Reduction and its Variants for this compound Preparation
The Birch reduction is a cornerstone for the synthesis of 1,4-cyclohexadienes from aromatic precursors. wikipedia.org This dissolving metal reduction, typically employing an alkali metal such as sodium or lithium in liquid ammonia (B1221849) with a proton source like an alcohol, allows for the partial reduction of an aromatic ring, avoiding over-reduction to a cyclohexane. wikipedia.orgwikipedia.org
The regioselectivity of the Birch reduction is governed by the electronic nature of the substituents on the aromatic ring. For the synthesis of this compound, the starting material is 4-ethylanisole (B128215). The methoxy (B1213986) (-OCH3) and ethyl (-CH2CH3) groups are both electron-donating groups (EDGs). In the case of anisole (B1667542) and its derivatives, the reduction occurs in a manner that the electron-donating group remains on a double bond in the resulting diene. The generally accepted mechanism involves the formation of a radical anion, which is then protonated. A subsequent electron transfer and another protonation yield the 1,4-diene. nih.gov With electron-donating substituents, the initial protonation is thought to occur at the ortho or meta positions relative to the substituent. masterorganicchemistry.com
Table 1: General Conditions for Birch Reduction of Substituted Anisoles
| Parameter | Condition |
|---|---|
| Reducing Agent | Sodium or Lithium metal |
| Solvent | Liquid Ammonia |
| Proton Source | Ethanol, tert-Butanol |
| Temperature | -78 °C to -33 °C |
| Co-solvent | Tetrahydrofuran (THF), Diethyl ether |
Recent advancements in Birch reduction methodology include the development of ammonia-free protocols. For instance, the use of bench-stable sodium dispersions with a recoverable 15-crown-5 (B104581) ether has been shown to effectively reduce a wide range of aromatic compounds in excellent yields. organic-chemistry.org Another variation is the Benkeser reduction, which utilizes lithium in low-molecular-weight amines and can sometimes lead to further reduction of the diene products. cmu.edu More recently, visible-light-driven, metal-free Birch reductions have been developed using organic photoredox catalysts, offering a milder and more sustainable alternative to traditional methods. nih.govchemrxiv.org
Isomerization Strategies in Cyclohexa-1,4-diene Synthesis
During the synthesis of 1,4-cyclohexadienes, the formation of the thermodynamically more stable conjugated 1,3-isomer can occur. The 1,3-cyclohexadiene (B119728) is approximately 1.6 kJ/mol more stable than the 1,4-isomer. Therefore, strategies to control or reverse this isomerization are crucial. The isomerization of 1,4-cyclohexadiene (B1204751) to 1,3-cyclohexadiene can be catalyzed by transition metal complexes, such as those of ruthenium. For example, RuHCl(CO)(PPh3)3 has been used to isomerize 1,4-cyclohexadiene to 1,3-cyclohexadiene. nih.govresearchgate.net
Conversely, controlling the reaction conditions during the synthesis is key to minimizing the formation of the 1,3-isomer. In the context of the Birch reduction, the use of an alcohol as a proton source is critical, as it quenches the anionic intermediates quickly, kinetically favoring the 1,4-diene. In the absence of a sufficiently acidic proton source, the strong base present (e.g., amide ions formed from the alkali metal and ammonia) can catalyze the isomerization to the conjugated 1,3-diene.
While the focus is often on preventing the formation of the 1,3-diene, should it form as an undesired byproduct, its conversion back to the 1,4-diene is thermodynamically unfavorable. Therefore, synthetic strategies are generally designed to directly yield the 1,4-isomer with high selectivity.
Asymmetric Approaches to Functionalized Cyclohexa-1,4-dienes
The development of asymmetric methods to synthesize chiral functionalized cyclohexadienes is an active area of research. One prominent strategy involves the use of chiral auxiliaries in Diels-Alder reactions. While this approach typically yields cyclohexene (B86901) derivatives, subsequent manipulations can lead to chiral cyclohexadienes. For instance, chiral auxiliaries such as (-)-α-methylbenzylamine and those derived from cis-1-amino-2-indanol have been employed to achieve diastereoselective Diels-Alder cycloadditions. caltech.edunih.gov The auxiliary can then be removed to yield the enantiomerically enriched product.
Another approach is the desymmetrization of prochiral cyclohexadienones, which can be achieved through various enantioselective transformations. rsc.org While this method does not directly produce this compound, it highlights a strategy for accessing chiral cyclohexanone (B45756) frameworks that could potentially be converted to the desired diene.
More direct catalytic asymmetric methods for the synthesis of 1,4-disubstituted cyclohexadienes are less common. However, the diastereoselective Birch reduction and subsequent alkylation of ortho-benzoate esters containing epimeric pyrroloimidazolone chiral auxiliaries have been reported to produce alkylated 1,4-cyclohexadiene esters with good to excellent diastereomeric ratios. researchgate.net
Multistep Syntheses Incorporating this compound Precursors
1-Methoxy-4-substituted-cyclohexa-1,4-dienes are valuable precursors in multistep syntheses, particularly for the preparation of substituted cyclohexenones, which are important building blocks for natural products and insect pheromones. nih.govscienceopen.comresearchgate.netrsc.org A key strategy involves the deprotonation of a 1-methoxycyclohexa-1,4-diene (B1329487) to form a mesomeric anion, which can then be alkylated. Subsequent hydrolysis of the resulting substituted diene yields a cyclohexenone.
For example, the reaction of 1-methoxy-4-methylcyclohexa-1,4-diene with potassium amide in liquid ammonia generates a mesomeric anion. This anion can then be alkylated with an appropriate electrophile. Hydrolysis of the resulting diene furnishes a 2,4-disubstituted cyclohex-2-enone. This methodology has been successfully applied to the synthesis of the male sex attractant of the Douglas Fir Tussock Moth, (Z)-heneicosa-6-en-11-one. rsc.org
Table 2: Synthesis of a Substituted Cyclohexenone via a Dihydronisole Precursor
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | 1-Methoxy-4-methylcyclohexa-1,4-diene | KNH2, liquid NH3 | Mesomeric anion |
| 2 | Mesomeric anion | Alkyl halide (R-X) | 6-Alkyl-1-methoxy-4-methylcyclohexa-1,4-diene |
| 3 | 6-Alkyl-1-methoxy-4-methylcyclohexa-1,4-diene | Aqueous acid (e.g., HCl) | 2-Alkyl-4-methylcyclohex-2-enone |
This synthetic route demonstrates the utility of precursors to this compound in constructing more complex molecular frameworks. The ability to introduce a variety of alkyl groups via the mesomeric anion intermediate makes this a versatile strategy.
Emerging Catalytic Approaches to Cyclohexa-1,4-diene Scaffolds
While the Birch reduction remains a primary method for synthesizing cyclohexa-1,4-dienes, recent research has focused on developing novel catalytic approaches that offer milder reaction conditions and improved efficiency.
One of the most significant emerging technologies is olefin metathesis, particularly ring-closing metathesis (RCM). wikipedia.orgorganic-chemistry.orgnumberanalytics.com RCM of acyclic dienes, catalyzed by ruthenium or molybdenum complexes, provides a powerful method for the synthesis of cyclic alkenes, including cyclohexadienes. wikipedia.orgdrughunter.com This method is attractive due to its functional group tolerance and the potential for creating complex ring systems.
Transition metal-catalyzed cycloaddition reactions also represent a promising avenue for the synthesis of cyclohexadiene scaffolds. For instance, cobalt-catalyzed [2+2+2] cycloadditions of 1,6-diynes with alkenes can produce substituted 1,3-cyclohexadienes, which could potentially be isomerized to the 1,4-isomers. acs.org Additionally, metal-catalyzed Diels-Alder reactions of dienes with alkynes can yield 1,4-cyclohexadienes. thieme.de For example, a Me2AlCl-catalyzed Diels-Alder reaction of various dienes with conjugated 2,4-diynones has been shown to produce highly functionalized 2-alkynyl-1,4-cyclohexadienes. thieme.de
Furthermore, dearomatization reactions catalyzed by transition metals or initiated by photoredox catalysis are gaining prominence. These methods allow for the direct conversion of aromatic compounds into more complex, three-dimensional structures like cyclohexadienes under mild conditions. nih.gov
| Catalytic Dearomatization | Mild conditions, direct conversion of aromatics | Newer methodology, substrate scope may be limited |
Reactivity and Mechanistic Investigations of 1 Methoxy 4 Ethylcyclohexa 1,4 Diene
Cycloaddition Reactions
Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of this class, renowned for its ability to form six-membered rings with high stereocontrol.
Diels-Alder Reactions of 1-Methoxy-4-ethylcyclohexa-1,3-diene: Scope and Limitations
The Diels-Alder reaction of 1-methoxy-4-ethylcyclohexa-1,3-diene involves its reaction with a dienophile (an alkene or alkyne) to form a bicyclic adduct. The presence of the electron-donating methoxy (B1213986) group on the diene generally increases its reactivity towards electron-poor dienophiles in normal-electron-demand Diels-Alder reactions. youtube.com The ethyl group at the 4-position can influence the stereochemical outcome of the reaction.
The scope of the reaction is broad, allowing for the use of a variety of dienophiles. However, limitations can arise from steric hindrance, particularly with highly substituted dienophiles or dienes. wikipedia.org The reaction conditions, such as temperature and the use of Lewis acid catalysts, can also significantly impact the reaction's efficiency and selectivity. nih.gov
The Diels-Alder reaction is well-known for its high degree of selectivity.
Chemoselectivity: In molecules containing multiple π-systems, the Diels-Alder reaction preferentially occurs between the conjugated diene and the most reactive dienophile. The electron-rich nature of 1-methoxy-4-ethylcyclohexa-1,3-diene favors reaction with electron-deficient dienophiles.
Regioselectivity: When both the diene and the dienophile are unsymmetrical, the regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents. For a 1-substituted diene like 1-methoxy-4-ethylcyclohexa-1,3-diene, the "ortho" and "para" isomers are generally favored over the "meta" isomer. The methoxy group, being a strong electron-donating group, directs the regioselectivity by influencing the coefficients of the frontier molecular orbitals. Specifically, it increases the coefficient of the Highest Occupied Molecular Orbital (HOMO) at the C4 position, leading to a preferential bond formation with the more electrophilic carbon of the dienophile.
Stereoselectivity: The Diels-Alder reaction is a stereospecific syn addition with respect to both the diene and the dienophile. This means that the stereochemistry of the reactants is retained in the product. Furthermore, the reaction generally follows the endo rule, where the substituents on the dienophile are oriented towards the developing π-system of the diene in the transition state. This preference is attributed to secondary orbital interactions. The ethyl group at the 4-position of the diene can further influence the facial selectivity of the dienophile's approach, leading to the preferential formation of one diastereomer over another.
A hypothetical reaction between 1-methoxy-4-ethylcyclohexa-1,3-diene and a generic dienophile, methyl acrylate, is depicted below, illustrating the potential regio- and stereochemical outcomes.
| Reactants | Predicted Major Regioisomer | Predicted Major Stereoisomer (Endo) |
|---|---|---|
| 1-Methoxy-4-ethylcyclohexa-1,3-diene + Methyl Acrylate | "Ortho" adduct | Endo-bicyclo[2.2.2]octene derivative |
The structure of the dienophile plays a critical role in the reactivity of the Diels-Alder reaction. total-synthesis.com
Electronic Effects: Dienophiles with electron-withdrawing groups (EWGs) such as carbonyls, nitriles, or nitro groups are highly reactive towards electron-rich dienes like 1-methoxy-4-ethylcyclohexa-1,3-diene. u-tokyo.ac.jp The presence of EWGs lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, leading to a smaller HOMO-LUMO energy gap between the diene and the dienophile, thus accelerating the reaction.
Steric Effects: The steric bulk of the substituents on the dienophile can hinder its approach to the diene, thereby decreasing the reaction rate. Highly substituted dienophiles may require more forcing conditions to react.
The relative reactivity of different dienophiles with 1-methoxy-4-ethylcyclohexa-1,3-diene is expected to follow the general trends observed in Diels-Alder reactions.
| Dienophile | Electron-Withdrawing Group (EWG) | Expected Reactivity |
|---|---|---|
| Maleic anhydride | Two anhydride carbonyls | High |
| Acrolein | Aldehyde | High |
| Methyl acrylate | Ester | Moderate to High |
| Acrylonitrile | Nitrile | Moderate |
| Ethylene | None | Low |
The stereochemical and regiochemical outcomes of the Diels-Alder reaction of 1-methoxy-4-ethylcyclohexa-1,3-diene can be rationalized using theoretical models.
Frontier Molecular Orbital (FMO) Theory: This theory explains the reactivity and selectivity of pericyclic reactions by considering the interaction between the HOMO of one reactant and the LUMO of the other. total-synthesis.com In a normal-electron-demand Diels-Alder reaction, the primary interaction is between the HOMO of the electron-rich diene and the LUMO of the electron-poor dienophile. The electron-donating methoxy group raises the energy of the diene's HOMO, narrowing the energy gap with the dienophile's LUMO and thus increasing the reaction rate. FMO theory also explains the observed regioselectivity by considering the relative sizes of the orbital coefficients at the reacting centers.
Woodward-Hoffmann Rules: These rules predict the stereochemical outcome of pericyclic reactions based on the conservation of orbital symmetry. wikipedia.orgucla.edu For a [4+2] cycloaddition, such as the Diels-Alder reaction, the Woodward-Hoffmann rules predict that the reaction is thermally allowed and proceeds in a suprafacial-suprafacial manner. This means that both new sigma bonds are formed on the same face of the diene and the dienophile, which accounts for the observed syn stereospecificity. wikipedia.org
Hetero-Diels-Alder Reactions Involving 1-Methoxy-4-ethylcyclohexa-1,3-diene
In a hetero-Diels-Alder reaction, one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. beilstein-journals.org 1-Methoxy-4-ethylcyclohexa-1,3-diene can act as the diene component in reactions with heterodienophiles, which contain a C=X or X=Y double bond (where X and Y are heteroatoms like N or O).
For instance, the reaction of 1-methoxy-1,3-cyclohexadiene (a closely related compound) with ethyl 2-nitrosoacrylate (a heterodienophile) has been reported to yield bicyclic 1,2-oxazines. semanticscholar.org It is plausible that 1-methoxy-4-ethylcyclohexa-1,3-diene would undergo similar reactions, providing access to complex heterocyclic frameworks. The regioselectivity of such reactions would be governed by the electronic properties of both the diene and the heterodienophile.
Intramolecular Cycloadditions of 1-Methoxy-4-ethylcyclohexa-1,3-diene Derivatives
The intramolecular Diels-Alder (IMDA) reaction involves a molecule containing both a diene and a dienophile moiety, which react to form a fused or bridged cyclic system. thieme-connect.de To utilize 1-methoxy-4-ethylcyclohexa-1,3-diene in an IMDA reaction, it would need to be tethered to a dienophile through a suitable linker.
Electrophilic and Nucleophilic Additions to the Diene System
The diene system of 1-Methoxy-4-ethylcyclohexa-1,4-diene features two double bonds, which are the primary sites for addition reactions. The electronic nature of the methoxy and ethyl substituents significantly influences the reactivity and regioselectivity of these transformations.
Electrophilic addition to dienes can result in two main products: the 1,2-adduct and the 1,4-adduct. libretexts.org The distribution of these products is governed by a delicate balance of kinetic and thermodynamic factors. In the case of this compound, the initial step of an electrophilic attack, for instance by a proton (H+), would lead to the formation of a carbocation intermediate. The stability of this carbocation is a key determinant of the reaction's regiochemical outcome.
Protonation can occur at either of the two double bonds. The methoxy group, being an electron-donating group, will stabilize an adjacent carbocation through resonance. Therefore, protonation is most likely to occur at the C2 position, leading to a resonance-stabilized allylic carbocation with positive charge delocalized between C1 and C3.
The subsequent nucleophilic attack can then occur at either of these electron-deficient centers. Attack at C1 results in the 1,2-addition product, while attack at C3 yields the 1,4-addition product. The ratio of these products is often temperature-dependent. At lower temperatures, the reaction is under kinetic control, favoring the product that is formed faster, which is typically the 1,2-adduct due to the proximity of the nucleophile to the initially formed carbocation. At higher temperatures, the reaction is under thermodynamic control, and the more stable product, often the 1,4-adduct with a more substituted double bond, is favored.
Table 1: Factors Influencing the Regioselectivity of Electrophilic Additions
| Factor | Favors 1,2-Addition | Favors 1,4-Addition |
|---|---|---|
| Temperature | Low | High |
| Control | Kinetic | Thermodynamic |
| Product Stability | Generally Less Stable | Generally More Stable |
| Activation Energy | Lower | Higher |
The mechanism of electrophilic addition to this compound begins with the attack of an electrophile on one of the pi bonds of the diene system. libretexts.org This initial step is rate-determining and leads to the formation of the most stable carbocation intermediate. As discussed, the presence of the methoxy group directs the initial electrophilic attack to the C1=C2 double bond to form a resonance-stabilized allylic cation.
The delocalized nature of this allylic carbocation is crucial to understanding the formation of both 1,2- and 1,4-addition products. The nucleophile can attack either of the carbons bearing a partial positive charge. The mechanistic pathway can be depicted as follows:
Protonation: The electrophile (e.g., H⁺) adds to the C2 carbon, forming a resonance-stabilized tertiary allylic carbocation.
Nucleophilic Attack: The nucleophile (e.g., Br⁻) can attack at C1 (kinetic product) or C3 (thermodynamic product).
While electrophilic additions are common for dienes, nucleophilic additions typically require the presence of strong electron-withdrawing groups on the diene system to make it susceptible to nucleophilic attack. For this compound, with its electron-donating substituents, nucleophilic addition is less common but could potentially be achieved under specific reaction conditions, for instance, through metal-catalyzed processes.
Rearrangement and Isomerization Processes
Substituted cyclohexadienes, including this compound, can undergo various rearrangement and isomerization reactions, often driven by the formation of a more stable, conjugated system.
In the presence of an acid catalyst, this compound, which is a non-conjugated diene, can isomerize to a more thermodynamically stable conjugated diene. The mechanism involves the protonation of one of the double bonds to form a carbocation, followed by the elimination of a proton from an adjacent carbon to create a new, conjugated double bond system.
The likely outcome of proton-mediated isomerization of this compound would be the formation of 1-Methoxy-4-ethylcyclohexa-1,3-diene and/or 2-Methoxy-5-ethylcyclohexa-1,3-diene. The formation of the conjugated system is a strong thermodynamic driving force for this reaction.
Thermally induced rearrangements of cyclohexadienes can proceed through various pericyclic reaction pathways, such as sigmatropic rearrangements. For substituted dienes, these reactions can lead to a variety of isomeric products. For instance, thermal rearrangements might involve hydrogen shifts or even migrations of the alkyl or methoxy groups, although the latter would require more drastic conditions. The specific products of thermally induced rearrangements of this compound would depend on the reaction temperature and the presence of any catalysts.
Oxidation and Reduction Chemistry
The double bonds in this compound are susceptible to both oxidation and reduction reactions.
Oxidation: Oxidation of the diene can be achieved with various oxidizing agents. For example, ozonolysis would cleave the double bonds, leading to the formation of carbonyl compounds. The specific products would depend on the work-up conditions (reductive or oxidative). Epoxidation with peroxy acids would form mono- or di-epoxides. Stronger oxidizing agents like potassium permanganate could lead to the formation of diols or even cleavage of the ring.
Reduction: Catalytic hydrogenation of this compound would reduce the double bonds to yield 1-Methoxy-4-ethylcyclohexane. The reduction proceeds in a stepwise manner, first forming the corresponding cyclohexene (B86901) intermediate. The conditions of the hydrogenation (catalyst, pressure, temperature) can be controlled to selectively reduce one of the double bonds. Another method for the reduction of the diene system is the Birch reduction, which involves the use of an alkali metal in liquid ammonia (B1221849) with a proton donor. wikipedia.org However, this method is more commonly used for the synthesis of 1,4-cyclohexadienes from aromatic precursors. wikipedia.org
Table 2: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| 1-Methoxy-4-ethylcyclohexa-1,3-diene |
| 2-Methoxy-5-ethylcyclohexa-1,3-diene |
| 1-Methoxy-4-ethylcyclohexane |
Selective Hydrogenation Methodologies for this compound Analogues
The partial hydrogenation of benzene rings is a crucial industrial process for the synthesis of valuable intermediates like cyclohexene and cyclohexadienes. While benzene and its derivatives are typically reluctant substrates for hydrogenation, requiring temperatures over 100°C, selective reduction is achievable under specific catalytic conditions wikipedia.org.
For analogues of this compound, selective hydrogenation aims to reduce one of the double bonds without leading to the fully saturated cyclohexane ring or aromatization. Lanthanide precipitates, derived from europium or ytterbium metals in liquid ammonia, have shown activity for the partial liquid-phase hydrogenation of benzene. At 393 K, these catalysts selectively produce cyclohexene, but at a lower temperature of 323 K, cyclohexadienes are the preferred products oup.com. Ruthenium-based catalysts are also effective, particularly in a complex tetra-phase system, for the selective hydrogenation of benzene to cyclohexene mdpi.com.
Palladium catalysts are commonly employed for the selective hydrogenation of 1,3-cyclohexadiene (B119728) to cyclohexene researchgate.net. The principles of these selective hydrogenations are applicable to substituted dienes like this compound, where careful selection of catalyst and reaction conditions is essential to control the extent of reduction and achieve the desired partially saturated product.
Oxidative Transformations and Aromatization Pathways
Cyclohexa-1,4-diene scaffolds, such as this compound, are readily susceptible to aromatization, as this process is driven by the thermodynamic stability of the resulting aromatic ring wikipedia.org. This transformation can be a deliberate synthetic step or an unwanted side reaction.
Oxidative aromatization can be achieved using various reagents. The 2,2,6,6-tetramethyl-1-oxopiperidinium ion (TEMPO+), for instance, efficiently converts cyclohexadienes into their corresponding aromatic compounds in yields often exceeding 90% researchgate.net. This process is part of a broader class of reactions involving the oxidation of dihydropyridines and other similar structures to their aromatic forms researchgate.net.
Furthermore, 1,4-cyclohexadiene (B1204751) derivatives can act as hydrogen atom donors in reduction reactions, with their conversion to a stable aromatic ring being the driving force. For example, 1-methyl-1,4-cyclohexadiene has been used as a traceless reducing agent to convert quinones to catechols and hydroquinones, forming toluene as a byproduct acs.org. This reactivity highlights the inherent tendency of the diene system within this compound to undergo oxidation to achieve an aromatic state.
Metal-Catalyzed Transformations
The diene scaffold of this compound is highly amenable to a range of transformations catalyzed by transition metals, enabling the construction of complex molecular architectures.
Palladium-Catalyzed Coupling and Conjugate Addition Reactions
Palladium catalysis offers powerful methods for the functionalization of diene systems. A key strategy involves palladium migration, which allows for selective C(sp3)–H functionalization acs.org. Palladium-catalyzed reactions can achieve difunctionalization of skipped dienes, such as the 1,4-diene system, to produce 1,3-alkenylarylated or 1,3-diarylated products researchgate.net.
These transformations often proceed through a mechanism involving an initial Heck cyclization or carbopalladation, followed by subsequent steps. For example, a three-component reaction combining a cyclic diene, an aryl halide, and a boronic acid can yield 1,4-syn-addition products nih.govacs.org. The versatility of these methods allows for the stereoselective installation of aryl and other functional groups onto the cyclohexadiene ring, creating multiple stereocenters with high control acs.org. This hybrid palladium-catalyzed radical-polar crossover mechanism provides access to thermodynamically less favored cis-substituted products, which are valuable in medicinal chemistry nih.govacs.org.
Table 1: Overview of Palladium-Catalyzed Reactions on Diene Scaffolds
| Reaction Type | Key Features | Product Type |
|---|---|---|
| Heck/Amination Cascade | Three-component, enantioselective | Chiral arylated cyclohexylamines |
| 1,3-Diarylation | Metal migration, difunctionalization | 1,3-diarylated cyclohexenes |
| 1,3-Alkenylarylation | Three-component, syn-stereochemistry | 3-aryl-5-alkenylcyclohexenes |
| 1,4-Carboamination | Radical-polar crossover, cis-selectivity | 1,4-cis-carboaminated cyclohexanes |
Nickel-Catalyzed Processes involving this compound Scaffolds
Nickel catalysts are particularly effective in promoting cycloaddition reactions involving dienes, providing access to a variety of carbocyclic and heterocyclic structures acs.org. These processes are valuable for building molecular complexity in a single step. Nickel-catalyzed cycloadditions can take various forms, including [4+4+2], [4+2], and [4+1] pathways scispace.comchinesechemsoc.orgnih.gov.
In these reactions, the nickel catalyst activates the diene and couples it with other unsaturated partners like alkynes or alkenes. For instance, the [4+4+2] cycloaddition of dienes and alkynes proceeds through the oxidative cyclization of the diene to form a nickel-phosphine complex, followed by alkyne insertion scispace.com. The choice of ligands, such as N-heterocyclic carbenes (NHCs), can significantly improve the substrate scope and reaction conditions acs.org. Depending on the specific catalytic system and conditions (e.g., thermal vs. photochemical), it is possible to achieve regiodivergent outcomes, selectively forming different cycloadducts from the same starting materials chinesechemsoc.org.
Other Transition Metal-Mediated Reactivity
Beyond palladium and nickel, other transition metals also mediate important transformations of the cyclohexa-1,4-diene framework.
Ruthenium: Cationic ruthenium complexes can catalyze the cycloisomerization of enynes to produce cyclic 1,4-dienes organic-chemistry.org. Ruthenium catalysts are also employed in cascade reactions that form polycyclic cyclohexadienes from 1,6-diynes and alkenes amanote.com. Furthermore, Ru(II) complexes effectively convert 1,6-dienes into exo-methylenecyclopentanes through a mechanism involving a ruthenacyclopentane(hydrido) intermediate acs.orgorganic-chemistry.org.
Rhodium: Rhodium complexes are known to catalyze various cycloaddition reactions. These include [2+2+2] cycloadditions of diynes with alkenes to yield densely functionalized cyclohexadiene scaffolds researchgate.net and [4+2] cycloadditions of imines and isocyanates nih.gov. Rhodium catalysts have also been developed for [4+3] cycloadditions between vinyldiazoacetates and dienes emory.edu. Enantioselective rhodium-catalyzed cycloisomerization of 1,6-allenynes can also provide access to fused bicyclic systems nih.gov.
Free Radical Chemistry Involving Cyclohexa-1,4-diene Scaffolds
The cyclohexa-1,4-diene scaffold can participate in free radical reactions, primarily through the abstraction of its allylic hydrogen atoms. The driving force for many of these reactions is the formation of a stable aromatic ring organic-chemistry.org. The Birch reduction of benzene to 1,4-cyclohexadiene, a foundational reaction for creating this scaffold, proceeds through a radical anion intermediate jove.comyoutube.com.
The reactivity of cyclohexadienes toward free radicals has been studied in detail. For instance, the reaction between the isopropyl radical and cyclohexadiene-1,3 involves disproportionation reactions acs.org. The 1,4-cyclohexadiene structure can act as a hydrogen atom donor, a property leveraged in various reduction reactions where the diene is converted to benzene organic-chemistry.org. This reactivity underscores the potential for this compound to engage in radical-mediated processes, either as a substrate for radical addition or as a source of hydrogen atoms for other reductive transformations.
Computational and Theoretical Chemistry of 1 Methoxy 4 Ethylcyclohexa 1,4 Diene
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 1-methoxy-4-ethylcyclohexa-1,4-diene is defined by its non-conjugated π-system and the influence of its substituent groups. The cyclohexa-1,4-diene ring contains two isolated carbon-carbon double bonds, meaning there is no continuous delocalization of π-electrons across the entire ring. The molecular orbitals (MOs) of primary interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as their energies and distributions govern the molecule's reactivity.
The methoxy (B1213986) (-OCH₃) group at the C1 position acts as a strong π-donor through resonance, donating electron density to the double bond. This effect raises the energy of the HOMO, making the molecule more nucleophilic and susceptible to attack by electrophiles. The ethyl (-CH₂CH₃) group at the C4 position is a weak σ-donor through hyperconjugation, which also contributes to a slight increase in the HOMO energy. Consequently, the HOMO-LUMO gap is expected to decrease, which typically correlates with increased chemical reactivity. The LUMO is expected to be largely unaffected by the substituents.
| Property | Influence of -OCH₃ Group | Influence of -CH₂CH₃ Group | Overall Effect on the Diene |
| HOMO Energy | Significantly increases (π-donation) | Slightly increases (σ-donation) | Increased HOMO energy, enhanced nucleophilicity |
| LUMO Energy | Minor effect | Minor effect | Largely unchanged |
| HOMO-LUMO Gap | Decreases | Slightly decreases | Decreased gap, suggesting higher reactivity |
This interactive table summarizes the expected electronic effects of the substituents on the molecular orbitals of the cyclohexa-1,4-diene framework.
Conformational Analysis and Energetics
The conformation of the cyclohexa-1,4-diene ring is a subject of considerable theoretical interest. While often depicted as planar for simplicity, computational studies on the parent molecule suggest it exists in a non-planar, boat-like conformation, though the barrier to ring inversion is very low. acs.org Some analyses suggest the molecule is effectively planar or undergoes rapid inversion between two shallow boat forms. rsc.org
For this compound, the presence of substituents makes a planar conformation less likely due to steric hindrance. The molecule can adopt several non-planar conformations, primarily boat and twist-boat forms, to minimize steric interactions between the substituents and the ring's hydrogen atoms. The methoxy and ethyl groups can be positioned in pseudo-axial or pseudo-equatorial orientations, leading to different energetic stabilities. The most stable conformer would likely place the bulkier ethyl group in a pseudo-equatorial position to reduce steric strain.
| Conformer | Description | Expected Relative Energy | Key Interactions |
| Planar | All carbon atoms lie in the same plane. | High | Significant steric and torsional strain. |
| Boat | A non-planar form resembling a boat. | Low | Reduces torsional strain; allows substituents to adopt pseudo-axial/equatorial positions. |
| Twist-Boat | A skewed version of the boat conformer. | Lowest | Generally the most stable form for substituted cyclohexanes, minimizing both steric and torsional strain. |
This interactive table compares the potential conformations and their expected energetic properties.
Transition State Characterization and Reaction Pathway Elucidation
Computational chemistry is a powerful tool for characterizing transition states and elucidating reaction mechanisms. For this compound, a common reaction is the acid-catalyzed isomerization to the thermodynamically more stable conjugated cyclohexa-1,3-diene isomer.
The reaction pathway would involve:
Protonation of one of the double bonds by an acid catalyst, forming a carbocation intermediate. Computational models would predict that the double bond adjacent to the electron-donating methoxy group is more likely to be protonated.
Formation of an allylic carbocation, which is stabilized by resonance.
Deprotonation by a base (e.g., the solvent or conjugate base of the acid) at a position that results in the formation of a conjugated diene system.
Transition state calculations for this pathway would identify the structures and energies of the highest energy points along the reaction coordinate. These calculations can confirm the nature of a transition state by identifying a single imaginary frequency in the vibrational analysis. acs.org Such studies provide critical information on reaction barriers and kinetics.
Predictive Modeling for Reactivity and Selectivity
Predictive modeling can forecast the reactivity and selectivity of this compound in various chemical transformations. By analyzing the electronic properties derived from quantum chemical calculations, one can predict how the molecule will behave.
For instance, in an electrophilic addition reaction (e.g., with HBr), computational models can predict the regioselectivity. The methoxy group strongly activates the C1=C2 double bond towards electrophilic attack. Analysis of calculated parameters such as frontier molecular orbital coefficients and atomic charges would show that the C2 position has the highest HOMO coefficient and a more negative partial charge, making it the most likely site for initial protonation, leading to a resonance-stabilized carbocation. This predictive power is crucial for understanding and designing synthetic routes. rsc.orgresearchgate.net
Modern approaches like the Activation Strain Model (ASM) can be used to quantitatively analyze reaction barriers. researchgate.net ASM partitions the activation energy into the energy required to distort the reactants into their transition state geometries (strain energy) and the actual interaction energy between the distorted molecules. This allows for a deeper understanding of how substituents influence reactivity and selectivity in reactions like Diels-Alder cycloadditions or hydrofunctionalizations. rsc.orgnih.gov
Advanced Spectroscopic Methodologies for Structural Elucidation of 1 Methoxy 4 Ethylcyclohexa 1,4 Diene Derivatives and Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, offering a detailed map of the carbon and proton framework. For derivatives and adducts of 1-Methoxy-4-ethylcyclohexa-1,4-diene, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques, are essential for assigning the precise regiochemistry and stereochemistry.
The ¹H NMR spectrum of the parent compound, 1-methoxycyclohexa-1,4-diene (B1329487), provides a foundational understanding. The introduction of a 4-ethyl group in this compound introduces additional signals and complexities. The protons of the ethyl group would appear as a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their chemical shifts influenced by their proximity to the diene system.
The regiochemical and stereochemical assignment of adducts, for instance, from a Diels-Alder reaction, relies heavily on the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. In a hypothetical Diels-Alder adduct of this compound with a dienophile, the coupling constants between the bridgehead protons and the protons on the newly formed six-membered ring can definitively establish the endo or exo stereochemistry of the adduct.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the olefinic carbons are particularly informative. In this compound, the C1 carbon, bonded to the methoxy (B1213986) group, would be significantly shifted downfield due to the deshielding effect of the oxygen atom. The substitution at C4 by an ethyl group would also influence the chemical shifts of the surrounding carbons.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H2 | ~4.5-5.0 | m | |
| H3 | ~5.5-6.0 | m | |
| H5 | ~5.5-6.0 | m | |
| H6 | ~2.5-3.0 | m | |
| -OCH₃ | ~3.5 | s | |
| -CH₂- (ethyl) | ~2.0-2.5 | q | ~7.0 |
| -CH₃ (ethyl) | ~1.0-1.5 | t | ~7.0 |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | ~150-155 |
| C2 | ~90-95 |
| C3 | ~125-130 |
| C4 | ~135-140 |
| C5 | ~120-125 |
| C6 | ~30-35 |
| -OCH₃ | ~55-60 |
| -CH₂- (ethyl) | ~25-30 |
| -CH₃ (ethyl) | ~10-15 |
Mass Spectrometry for Mechanistic Pathway Confirmation
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation of the molecular ion can provide significant structural information and help in confirming mechanistic pathways of reactions involving this diene. A prominent fragmentation pathway for cyclic dienes is the retro-Diels-Alder (rDA) reaction. researchgate.netwikipedia.orgslideshare.netyoutube.comyoutube.com This process involves the cleavage of the cyclohexadiene ring to form a diene and a dienophile radical cation. For this compound, this could lead to the formation of charged fragments corresponding to ethylbutadiene and methoxyethene.
Another expected fragmentation pathway for this enol ether would be the cleavage of the methoxy group, leading to a significant [M-31]⁺ peak corresponding to the loss of a methoxy radical (•OCH₃). Alpha-cleavage adjacent to the ether oxygen is also a common fragmentation route for ethers.
By analyzing the mass spectra of reaction products, it is possible to confirm proposed mechanistic pathways. For instance, in an addition reaction, the mass of the product's molecular ion will confirm the addition of the reagent. Furthermore, the fragmentation pattern of the product can reveal the site of addition and provide evidence for any rearrangements that may have occurred.
Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| [M]⁺ | Molecular Ion | Ionization of the parent molecule |
| [M-15]⁺ | Loss of a methyl radical from the ethyl group | α-cleavage at the ethyl group |
| [M-29]⁺ | Loss of an ethyl radical | Cleavage of the ethyl group |
| [M-31]⁺ | Loss of a methoxy radical | Cleavage of the C-O bond |
| Variable | Diene and dienophile fragments | Retro-Diels-Alder reaction |
Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis and Conjugation Assessment
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and the extent of electronic conjugation.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A strong C-O stretching vibration for the enol ether is expected in the region of 1250-1000 cm⁻¹. The C=C stretching vibrations of the two double bonds would appear around 1650-1600 cm⁻¹. The presence of sp² C-H bonds would be indicated by stretching vibrations above 3000 cm⁻¹, while the sp³ C-H stretching of the methoxy, ethyl, and methylene ring protons would be observed just below 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for assessing the degree of conjugation in a molecule. uobabylon.edu.iq Since the double bonds in this compound are not conjugated, it is expected to have a relatively low wavelength of maximum absorption (λmax), likely in the short-wavelength UV region (around 200-220 nm). This is in contrast to its conjugated isomer, 1-methoxy-4-ethylcyclohexa-1,3-diene, which would exhibit a significantly red-shifted λmax due to the extended π-system. This difference allows for a clear distinction between conjugated and non-conjugated diene isomers. The formation of adducts, such as through a Diels-Alder reaction, would lead to the loss of the diene chromophore, resulting in a significant change in the UV-Vis spectrum, which can be used to monitor the progress of the reaction.
Interactive Data Table: Characteristic Spectroscopic Data for this compound
| Spectroscopic Method | Feature | Expected Value/Region |
| IR Spectroscopy | C-O Stretch (enol ether) | 1250-1000 cm⁻¹ |
| IR Spectroscopy | C=C Stretch | 1650-1600 cm⁻¹ |
| IR Spectroscopy | sp² C-H Stretch | >3000 cm⁻¹ |
| IR Spectroscopy | sp³ C-H Stretch | <3000 cm⁻¹ |
| UV-Vis Spectroscopy | λmax (in a non-polar solvent) | ~200-220 nm |
Based on a comprehensive search of available literature, there is insufficient specific information regarding the chemical compound "this compound" to generate a detailed article that adheres to the requested outline.
The search did not yield specific research findings, data tables, or detailed discussions concerning the use of this compound in the following mandated areas:
As a precursor in the total synthesis of natural products , including its utility in constructing polycyclic architectures or for stereocontrol in chiral syntheses.
As a building block for functional materials .
As a model substrate for the development of novel methodologies .
While general information exists for the broader class of cyclohexadienes and related methoxy-substituted dienes in organic synthesis, the specific applications and research data for the ethyl-substituted derivative, this compound, are not present in the search results. Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly follows the provided structure and content requirements.
Future Directions and Research Perspectives
Innovations in Asymmetric Synthesis of 1-Methoxy-4-ethylcyclohexa-1,4-diene
The synthesis of chiral molecules is a cornerstone of modern organic chemistry and pharmaceutical development. While the Birch reduction of 4-ethylanisole (B128215) provides the racemic form of this compound, the development of asymmetric methods to access enantiomerically pure forms is a critical future objective. Current research on related cyclic dienes highlights several promising avenues.
One major direction involves the use of chiral catalysts to control stereochemistry. Organocatalysis, for instance, has emerged as a powerful tool for asymmetric synthesis. semanticscholar.orgnih.gov Future work could explore the use of chiral amines or phosphoric acids to catalyze the enantioselective synthesis or desymmetrization of precursors to this compound. For example, chiral organocatalysts have been successfully used in the asymmetric synthesis of substituted cyclohexa-1,3-dienes through cascade reactions. researchgate.net Adapting these methodologies could provide a direct route to chiral derivatives.
Transition metal catalysis also offers a wealth of opportunities. Chiral palladium, rhodium, or nickel complexes could be employed in asymmetric cycloaddition or cross-coupling reactions to construct the chiral diene framework. researchgate.netacs.org Research into the asymmetric Heck reaction and tandem cyclization strategies on similar cyclic diene systems demonstrates the potential for high stereocontrol. acs.orgresearchgate.net The development of a catalytic, enantioselective 1,4-dihydroxylation of 1,3-dienes, initiated by platinum-catalyzed diboration, suggests that similar metal-catalyzed additions could be a viable strategy for creating chiral centers with high enantiomeric purity. nih.gov
A key challenge will be controlling the regioselectivity and enantioselectivity simultaneously, given the two distinct double bonds in the target molecule. Future innovations will likely rely on the design of highly specific catalyst systems that can differentiate between the prochiral faces of a suitable precursor.
Table 1: Potential Asymmetric Synthesis Strategies for this compound
| Synthesis Strategy | Catalyst Type | Potential Advantages | Key Challenges |
| Asymmetric Birch Alkylation | Chiral auxiliaries on precursors | Well-established foundational reaction | Stoichiometric use of chiral material |
| Organocatalytic Cycloaddition | Chiral amines (e.g., proline derivatives), Cinchona alkaloids | Metal-free, environmentally benign | Substrate scope, catalyst loading |
| Transition Metal Catalysis | Chiral Pd, Rh, Ni, or Pt complexes | High turnover, excellent stereocontrol | Ligand design, metal cost/toxicity |
| Enzymatic Desymmetrization | Hydrolases, Oxidoreductases | High enantioselectivity, mild conditions | Enzyme stability and availability |
Exploration of Novel Reactivity Manifolds
The reactivity of this compound is largely dictated by its electron-rich enol ether moiety and the non-conjugated second double bond. While classic reactions like Diels-Alder cycloadditions are expected, future research will aim to uncover novel and more complex reactivity patterns.
Higher-order cycloaddition reactions, such as [6+4] cycloadditions, represent a frontier in synthetic chemistry. organicreactions.org These reactions can rapidly build molecular complexity, and investigating the participation of this compound as the 4π component could lead to the synthesis of intricate bicyclic systems. organicreactions.org Similarly, 1,3-dipolar cycloadditions with nitrile oxides or other dipoles could provide access to novel heterocyclic scaffolds fused to the cyclohexene (B86901) ring. mtak.hu
Transition metal-mediated reactions are another fertile ground for exploration. The presence of two distinct olefinic sites allows for selective functionalization. Palladium-catalyzed processes, for example, could enable selective C-H activation or cross-coupling reactions at positions adjacent to the double bonds. acs.org Research on palladium-catalyzed three-component Heck/amination cascades with nonconjugated cyclic dienes has shown the ability to install aryl and amine groups with precise stereocontrol, a strategy directly applicable to this molecule. acs.org Furthermore, isomerization of the 1,4-diene to a conjugated 1,3-diene system using ruthenium or other late-metal catalysts could open up a new set of transformations, including polymerization and more efficient participation in Diels-Alder reactions. nih.govresearchgate.net
The electron-rich nature of the enol ether suggests potential for unique electrophilic additions and rearrangements. nih.govnih.gov Investigating reactions with novel electrophiles or under photochemical conditions could unlock transformations beyond traditional diene chemistry, such as ring-opening isomerizations to functionalized acyclic compounds. acs.org
Integration of Computational Design with Experimental Synthesis
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting and understanding chemical reactivity and selectivity. acs.orgias.ac.in For this compound, computational studies can provide critical insights that guide experimental efforts, saving time and resources.
One key area is the prediction of stereoselectivity in asymmetric catalysis. DFT calculations can be used to model the transition states of reactions involving different chiral catalysts, allowing researchers to rationalize observed outcomes and design more effective catalysts in silico. chemrxiv.orgchemrxiv.org For instance, modeling the Diels-Alder reaction between this compound and various dienophiles can predict the facial selectivity and endo/exo ratios, helping to select the optimal conditions for desired isomers. researchgate.net
Computational tools can also be used to explore the fundamental electronic properties and reactivity of the molecule. mdpi.com By mapping the molecular electrostatic potential and analyzing the frontier molecular orbitals (HOMO/LUMO), researchers can predict which sites are most susceptible to nucleophilic or electrophilic attack. This information is invaluable for designing new reactions and understanding unexpected reactivity patterns. For example, DFT studies on the cycloaddition of nitrile oxides with dienes have helped rationalize product ratios by analyzing the distortion energies required to achieve the transition states. mtak.hu
Furthermore, computational models can elucidate complex reaction mechanisms. For transition metal-catalyzed reactions, DFT can help map out the entire catalytic cycle, identifying the rate-determining step and key intermediates. acs.org This understanding is crucial for optimizing reaction conditions and expanding the substrate scope of novel transformations involving this compound.
Table 2: Application of Computational Methods in Cyclohexa-1,4-diene Research
| Computational Method | Application Area | Predicted Outcomes |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction pathways, rate-determining steps |
| Quantum Theory of Atoms in Molecules (QTAIM) | Electronic Structure Analysis | Bond character, charge distribution, reactive sites |
| Molecular Dynamics (MD) | Catalyst-Substrate Interactions | Conformational preferences, solvent effects |
| Conceptual DFT (CDFT) | Global Reactivity Prediction | Electrophilicity/nucleophilicity indices, regioselectivity |
Sustainable and Green Chemistry Approaches to Cyclohexa-1,4-diene Chemistry
Aligning chemical synthesis with the principles of green chemistry is a paramount goal for modern science. Future research on this compound will increasingly focus on sustainable practices, from the choice of starting materials to the reaction conditions employed.
A major focus is the development of greener alternatives to the traditional Birch reduction, which uses hazardous liquid ammonia (B1221849) and pyrophoric alkali metals at cryogenic temperatures. taltech.eewikipedia.org Recent innovations include mechanochemical Birch reductions that avoid dangerous solvents and the use of more earth-abundant and safer metals like calcium and magnesium. taltech.ee Another approach is the development of ammonia-free protocols using agents like sodium dispersions with crown ethers. researchgate.net Applying these safer, more sustainable reduction methods to the synthesis of this compound is a key future goal.
The use of renewable feedstocks is another critical aspect of green chemistry. researchgate.netaustraliansciencejournals.com Research has demonstrated that the core 1,4-cyclohexadiene (B1204751) structure can be synthesized from plant oils, such as soybean oil, through ruthenium-catalyzed metathesis reactions. nih.govresearchgate.net This process requires no purification of the oil, minimal catalyst, and no organic solvents, with the product recovered by simple distillation. nih.govresearchgate.net Future work could focus on adapting this technology to produce substituted dienes like this compound, potentially by using functionalized, bio-derived starting materials. nih.gov
Furthermore, improving the atom economy and energy efficiency of all synthetic steps is essential. This includes developing catalytic rather than stoichiometric reactions, using solvents with better environmental profiles, and designing processes that minimize waste generation. The use of organocatalysis and minimizing purification steps are steps in this direction. semanticscholar.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Methoxy-4-ethylcyclohexa-1,4-diene, and what are their comparative advantages?
- Methodology :
- Catalytic coupling : Adapt palladium-catalyzed cross-coupling reactions (e.g., using methoxy-substituted aryl halides and ethyl-substituted dienes) similar to methods for analogous compounds like 1-Methoxy-4-(penta-1,3-dien-1-yl)benzene .
- Acid-catalyzed cyclization : Utilize acid hydrolysis (e.g., p-toluenesulfonic acid in aqueous conditions) for ring-opening and re-formation, as demonstrated in the synthesis of 4-methoxycyclohexan-1-one .
- Key considerations : Optimize reaction time, temperature, and solvent polarity to enhance yield. Purification via column chromatography or distillation is typically required.
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodology :
- NMR : Analyze and NMR for characteristic shifts:
- Methoxy group: ~3.3 ppm (), ~55 ppm ().
- Diene protons: Deshielded resonances (~5.0–6.0 ppm).
- GC-MS : Compare fragmentation patterns to structurally similar compounds (e.g., γ-terpinene, which shows dominant m/z 93 and 121 peaks due to cyclohexadiene ring cleavage) .
- Validation : Cross-reference with computational simulations (DFT) for electronic structure alignment.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic additions to this compound?
- Methodology :
- Electronic effects : The methoxy group acts as an electron-donating substituent, directing electrophiles to the less substituted diene carbon (kinetic control). Compare to γ-terpinene derivatives, where substituent positioning alters reactivity .
- Steric effects : Ethyl and methoxy groups may hinder access to specific positions. Computational modeling (e.g., DFT) can map transition states and energy barriers.
- Experimental validation : Conduct competitive reactions with bromine or Diels-Alder dienophiles, analyzing product ratios via HPLC or GC.
Q. How do solvent polarity and temperature influence the conformational equilibrium of this compound?
- Methodology :
- Variable-temperature NMR : Monitor diene proton splitting in solvents like CDCl or DMSO-d to assess ring puckering and substituent orientation.
- DFT calculations : Compare energy minima of chair, boat, and twist-boat conformers.
Q. What strategies resolve contradictions in reported yields for catalytic hydrogenation of this compound?
- Methodology :
- Parameter screening : Systematically vary catalyst type (e.g., Pd/C vs. PtO), H pressure, and solvent (e.g., ethanol vs. ethyl acetate).
- Side-reaction analysis : Use GC-MS to detect over-reduction products (e.g., fully saturated cyclohexane derivatives) or methoxy group cleavage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
